5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Structure-Activity Relationships of Thiophene Derivatives
Research on thiophene derivatives, including those similar to 5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide, has highlighted the complexity of predicting biological activity based on structure alone. Studies have examined a range of thiophene compounds, revealing no consistent activity pattern across different molecular structures. This variability underscores the challenge in designing thiophene derivatives with targeted therapeutic properties, indicating the need for empirical testing to establish their biological efficacy (Drehsen & Engel, 1983).
Naphthalimide Derivatives in Medicinal Applications
Naphthalimide compounds, closely related to the structural framework of this compound, have demonstrated significant potential in medicinal chemistry. These compounds interact with various biological targets, showing extensive applications as anticancer agents, diagnostic tools, and cell imaging agents. The versatility and expanding role of naphthalimide derivatives in medicine suggest a promising area for further exploration of related compounds (Gong et al., 2016).
Antitumor Activity of Naphthalimide Analogues
Further research into naphthalimide analogues, including structures similar to this compound, has provided insights into their antitumor mechanisms. These studies have explored various derivatives, enhancing their DNA binding affinity and antitumor properties. The diversity in the structure of naphthalimide antitumor agents and their mechanisms of action highlights the potential for developing new therapeutic agents based on this framework (Chen et al., 2018).
Biodegradation of Petroleum-Related Thiophenes
Research on the biodegradation of thiophene compounds, which are structurally related to this compound, indicates their significant presence in petroleum and challenges in environmental remediation. Studies focusing on the degradation pathways and environmental fate of these compounds highlight the importance of understanding their behavior in contaminated sites, which could inform strategies for mitigating their impact (Kropp & Fedorak, 1998).
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with various biological targets, leading to a range of effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound interacts with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions could involve further exploration and development of thiophene-based compounds for various applications.
Properties
IUPAC Name |
5-bromo-N-naphthalen-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-14-8-7-13(19-14)15(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDELLDRERIUKOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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